(1-butylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;chloride
Description
“(1-Butylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate; chloride” is a quaternary ammonium salt characterized by a pyrrolidinium core substituted with a butyl group at the 1-position and an ester-linked 2-cyclopentyl-2-hydroxy-2-phenylacetate moiety at the 3-position. The chloride ion serves as the counterion, stabilizing the positively charged nitrogen.
Structural elucidation of such compounds typically employs nuclear magnetic resonance (NMR) spectroscopy and ultraviolet (UV) spectroscopy, as demonstrated in studies on related phytochemicals like Zygocaperoside and Isorhamnetin-3-O glycoside . However, the synthetic origin of this quaternary ammonium salt distinguishes it from naturally derived analogs.
Properties
CAS No. |
101710-77-4 |
|---|---|
Molecular Formula |
C21H32ClNO3 |
Molecular Weight |
381.9 g/mol |
IUPAC Name |
(1-butylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;chloride |
InChI |
InChI=1S/C21H31NO3.ClH/c1-2-3-14-22-15-13-19(16-22)25-20(23)21(24,18-11-7-8-12-18)17-9-5-4-6-10-17;/h4-6,9-10,18-19,24H,2-3,7-8,11-16H2,1H3;1H |
InChI Key |
NJJMKEDPPMDESA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[NH+]1CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Chemical Background and Importance
The compound is a quaternary ammonium salt, featuring a pyrrolidinium cation substituted at the nitrogen with a butyl group and esterified at the 3-position with 2-cyclopentyl-2-hydroxy-2-phenylacetate. The chloride counterion confers ionic character and solubility properties important for its biological activity and formulation.
Due to its pharmacological relevance, efficient and scalable synthetic methods are essential. The preparation must achieve high yield, purity, and stereochemical control while minimizing impurities and environmental impact.
Preparation Methods Analysis
Stepwise Preparation Process
Step 1: Synthesis of 1-pyrrolidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate
- Starting from 1-pyrrolidin-3-ol, esterification with 2-cyclopentyl-2-hydroxy-2-phenylacetic acid or its activated derivative (e.g., acid chloride or anhydride) is conducted.
- The reaction is typically performed in a polar organic solvent such as acetone, ethanol, or methanol, often with a base catalyst or coupling agent to promote ester bond formation.
- The reaction temperature is controlled to optimize yield and minimize side reactions.
Step 2: Quaternization with Butyl Chloride
- The pyrrolidine nitrogen is alkylated by reaction with butyl chloride under reflux conditions.
- The reaction proceeds via nucleophilic substitution, converting the tertiary amine into the quaternary ammonium chloride salt.
- Solvents such as acetonitrile or acetone are commonly used to dissolve reactants and facilitate the reaction.
- Reaction time and temperature are optimized to maximize conversion while preventing degradation.
Step 3: Isolation and Purification
- The crude quaternary ammonium chloride salt is isolated by filtration or extraction.
- Purification is achieved by recrystallization from solvent mixtures (e.g., acetone/water) to enhance purity and remove enantiomeric or positional isomers.
- Filtration temperatures are controlled (typically 10–30 °C) to improve crystal quality.
- Drying under vacuum completes the purification.
Process Parameters and Optimization
| Step | Conditions | Solvents | Yield (%) | Purity (HPLC %) | Notes |
|---|---|---|---|---|---|
| Esterification | 50 °C, 1–2 hours | Acetone, ethanol, or methanol | 85–95 | >98 | Use of coupling agents improves yield |
| Quaternization (alkylation) | Reflux, 4–6 hours | Acetone or acetonitrile | 80–90 | >99 | Excess butyl chloride ensures complete reaction |
| Filtration and crystallization | 15–25 °C, stirring 5–24 hours | Acetone/water (5:1 ratio) | 70–80 | 99.5 | Controlled cooling enhances crystal purity |
Comparative Analysis with Related Compounds
The preparation of this compound shares similarities with glycopyrronium bromide synthesis, which involves methylation of the pyrrolidinyl intermediate and formation of bromide salts. The key differences lie in the alkylating agent (butyl chloride vs. methyl bromide) and the counterion (chloride vs. bromide).
The patent EP3237378B1 details the glycopyrronium bromide process, emphasizing environmentally friendly solvents, high yields, and purity without laborious purification steps. These principles apply to the preparation of the butyl chloride analog, with adaptations for the different alkylating agent and salt form.
Environmental and Industrial Considerations
- The use of polar organic solvents such as acetone and ethanol aligns with green chemistry principles due to their relatively low toxicity and ease of recovery.
- The process avoids chromatographic purification, favoring crystallization and filtration scalable to industrial volumes.
- Control of temperature during filtration and crystallization is critical to achieving pharmaceutical-grade purity.
- Waste streams are minimized by solvent recycling and efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(1-butylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloride ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted esters.
Scientific Research Applications
Medicinal Chemistry
Antiviral Properties
Recent studies have indicated that pyrrolidine derivatives, including related compounds, exhibit antiviral activity. For instance, a patent describes pyrrolidine main protease inhibitors that demonstrate efficacy against viral infections, suggesting a potential application for (1-butylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;chloride in developing antiviral agents . The structural characteristics of this compound may enhance its ability to interact with viral proteases, thereby inhibiting their function.
Neuroprotective Effects
Research into the neuroprotective properties of similar pyrrolidine compounds has shown promise in treating neurodegenerative diseases. These compounds may modulate neurotransmitter systems and reduce oxidative stress, leading to improved neuronal health and function . Investigating the specific neuroprotective mechanisms of (1-butylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;chloride could reveal its potential as a therapeutic agent for conditions like Alzheimer's disease.
Materials Science
Ionic Liquids in Green Chemistry
As an ionic liquid, (1-butylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;chloride presents unique properties such as low volatility and high thermal stability. These characteristics make it an ideal solvent for various chemical reactions, particularly in green chemistry applications where traditional solvents are replaced to minimize environmental impact . Its ability to dissolve a wide range of organic and inorganic materials enhances its utility in synthesis and extraction processes.
Electrochemical Applications
Ionic liquids are increasingly used in electrochemical applications due to their favorable conductivity and electrochemical stability. The specific ionic structure of (1-butylpyrrolidin-1-ium-3-y) 2-cyclopentyl-2-hydroxy-2-phenylacetate;chloride could be explored for use in batteries or supercapacitors, potentially improving energy storage technologies . Research into the electrochemical performance of this compound could lead to advancements in energy-efficient devices.
Environmental Science
Pollutant Extraction and Remediation
The unique solvation properties of ionic liquids allow for effective extraction of pollutants from various matrices. Studies have shown that ionic liquids can selectively extract heavy metals and organic pollutants from contaminated water sources . The application of (1-butylpyrrolidin-1-ium-3-y) 2-cyclopentyl-2-hydroxy-2-phenylacetate;chloride in environmental remediation processes could provide a sustainable method for addressing pollution issues.
Case Studies
Mechanism of Action
The mechanism of action of (1-butylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;chloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling and metabolic processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s unique features include:
Ester-linked cyclopentyl-hydroxy-phenylacetate moiety : Introduces steric bulk and chirality, which may influence receptor binding.
Table 1: Comparison with Structurally Related Compounds
Physicochemical Properties
- Solubility : The quaternary ammonium group likely increases aqueous solubility compared to neutral analogs like Zygocaperoside, which relies on glycoside groups for solubility .
- Stability : The ester linkage may render the compound susceptible to hydrolysis under acidic or alkaline conditions, a trait shared with other ester-containing pharmaceuticals.
Pharmacological Potential
While Zygocaperoside and Isorhamnetin-3-O glycoside exhibit documented biological activities (e.g., anti-inflammatory, antioxidant) , the target compound’s pharmacological profile remains speculative.
Regulatory and Reporting Considerations
The Toxics Release Inventory (TRI) highlights the importance of accurate chemical reporting, as seen in revisions for manganese compounds and other substances . Though unrelated to the target compound, this underscores the need for meticulous data management in chemical research.
Q & A
Q. What are the recommended methodologies for synthesizing and characterizing (1-butylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate; chloride?
Synthesis typically involves coupling the pyrrolidinium moiety with the cyclopentyl-hydroxy-phenylacetate ester, followed by chloride ion exchange. Key steps include:
- Stereochemical control : Use chiral catalysts or enantioselective conditions to ensure the correct configuration of the hydroxyl and cyclopentyl groups .
- Characterization : Employ NMR (¹H, ¹³C) to confirm the ester linkage and chloride counterion, complemented by high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity assessment via HPLC with UV detection (210–260 nm) is critical .
Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?
Adopt a split-plot factorial design:
- Factors : pH (3–9), temperature (4°C, 25°C, 40°C), and time (0–30 days).
- Response variables : Degradation products (HPLC), ionic stability (ion chromatography for chloride retention), and structural integrity (FTIR).
- Replicates : Use ≥4 replicates per condition, randomized to minimize batch effects .
Intermediate Research Questions
Q. What strategies resolve contradictions in solubility data reported for this compound across solvents?
Contradictions often arise from polymorphic forms or residual solvents. Mitigation steps:
- Standardize protocols : Pre-dry solvents and use controlled crystallization (e.g., slow evaporation).
- Analytical cross-validation : Compare solubility in DMSO, methanol, and water using nephelometry (turbidity) and gravimetric analysis.
- Thermodynamic modeling : Apply Hansen solubility parameters to predict miscibility gaps .
Q. How can researchers optimize chromatographic separation of this compound from structurally similar impurities?
Use orthogonal methods:
- Reverse-phase HPLC : C18 column with gradient elution (0.1% TFA in acetonitrile/water). Adjust pH to 2.5 to enhance peak symmetry.
- Ion-pair chromatography : Add tetrabutylammonium bromide to improve chloride ion retention.
- Validation : Calculate resolution (Rs > 1.5), tailing factor (<2), and plate count (>2000) per ICH guidelines .
Advanced Research Questions
Q. What experimental frameworks are suitable for studying the compound’s interaction with biological membranes or protein targets?
- Surface plasmon resonance (SPR) : Immobilize lipid bilayers or recombinant proteins (e.g., GPCRs) to measure binding kinetics (ka, kd).
- Molecular dynamics (MD) simulations : Use CHARMM or AMBER force fields to model partitioning into membranes or docking with active sites. Validate with fluorescence anisotropy (membrane fluidity changes) .
- Dose-response assays : For enzyme inhibition, apply Michaelis-Menten analysis with Lineweaver-Burk plots to distinguish competitive/non-competitive mechanisms .
Q. How can researchers address discrepancies in reported antioxidant activity data for this compound?
Discrepancies may stem from assay interference (e.g., auto-oxidation) or variable cell models. Solutions:
Q. What methodologies quantify environmental persistence and ecotoxicological risks of this compound?
Adopt tiered risk assessment:
- Fate studies : Hydrolysis half-life (OECD 111), photolysis (EPA 1617), and soil adsorption (OECD 106).
- Ecotoxicology : Acute toxicity (Daphnia magna LC50) and chronic effects (algal growth inhibition). Use QSAR models to predict biodegradation (e.g., EPI Suite) .
Methodological Considerations
Q. How should researchers statistically analyze datasets with non-normal distributions or heteroscedasticity?
Q. What are best practices for validating synthetic yields and reproducibility in multi-step syntheses?
- Design of experiments (DoE) : Use response surface methodology (RSM) to optimize reaction parameters (e.g., temperature, catalyst loading).
- In-process controls (IPC) : Monitor intermediates via inline FTIR or Raman spectroscopy.
- Reproducibility audits : Replicate key steps across ≥2 independent labs with blinded analysts .
Cross-Disciplinary Applications
Q. How can computational chemistry enhance the understanding of this compound’s physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
